molecular formula C11H22O2 B8293732 2-Butyl-2-(hydroxymethyl)hexanal

2-Butyl-2-(hydroxymethyl)hexanal

Cat. No.: B8293732
M. Wt: 186.29 g/mol
InChI Key: FZUPLNMJHOWMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-2-(hydroxymethyl)hexanal is a specialized organic compound that serves as a valuable intermediate in synthetic organic chemistry research. Its molecular structure, featuring both an aldehyde and a hydroxymethyl functional group, makes it a versatile building block for the exploration of more complex molecular architectures. Researchers may utilize this compound in the development of novel polymers, as a precursor for pharmaceutical active ingredients, or in the synthesis of various fine chemicals. The aldehyde group is particularly reactive, allowing for condensation, oxidation, or reduction reactions, while the hydroxymethyl group can be further functionalized. Proper handling procedures should be observed, and this product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-butyl-2-(hydroxymethyl)hexanal

InChI

InChI=1S/C11H22O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h9,13H,3-8,10H2,1-2H3

InChI Key

FZUPLNMJHOWMKW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(CO)C=O

Origin of Product

United States

Strategic Position of 2 Butyl 2 Hydroxymethyl Hexanal As a Key Synthetic Intermediate

The primary strategic importance of 2-butyl-2-(hydroxymethyl)hexanal lies in its role as a direct precursor to 2,2-dibutyl-1,3-propanediol. This transformation is typically achieved through a highly efficient catalytic hydrogenation process where both the aldehyde group and the hydroxymethyl group are reduced. The resulting diol is a valuable monomer and chemical intermediate in its own right, widely used in the synthesis of:

Polyester (B1180765) Resins: It serves as a specialty diol in the production of polyesters, imparting flexibility, hydrolytic stability, and improved solubility to the polymer backbone.

Polyurethanes: Incorporated into polyurethane chains, it can enhance the performance characteristics of coatings, adhesives, sealants, and elastomers.

Plasticizers: The diol can be esterified to produce high-molecular-weight plasticizers for use in polymers like PVC.

Synthetic Lubricants: Its ester derivatives are also employed as synthetic lubricant base stocks, offering excellent thermal and oxidative stability.

The bifunctionality of this compound itself allows it to be a branching point in synthesis. The aldehyde can undergo further aldol (B89426) reactions, oxidations to a carboxylic acid, or reductive aminations, while the hydroxyl group can be esterified or etherified, enabling the creation of a diverse array of complex molecules from a single, readily accessible intermediate.

Historical Context and Evolution of Synthetic Approaches to 2 Butyl 2 Hydroxymethyl Hexanal

Direct Aldol Condensation Strategies for this compound

The most prominent method for synthesizing this compound is through a direct aldol condensation reaction. This approach involves the reaction of an aldehyde with an enolate ion to form a β-hydroxy aldehyde.

Utilization of Hexanal (B45976) and Formaldehyde Precursors

The synthesis of this compound is accomplished through the aldol condensation of hexanal with formaldehyde. In this reaction, hexanal acts as the enolizable component, while formaldehyde provides the electrophilic carbonyl group. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product. A related synthesis, the preparation of 2-ethyl-2-(hydroxymethyl)hexanal, utilizes 2-ethylhexanal (B89479) and formaldehyde as precursors.

The aldol condensation of n-butyraldehyde is a well-established industrial process for producing important commercial chemicals. google.com Similarly, the reaction between hexanal and formaldehyde follows a comparable pathway to yield this compound.

Continuous Process Development for this compound Production

Continuous process technology offers significant advantages for the industrial-scale production of this compound, including improved consistency, safety, and efficiency. A continuous process for the synthesis of the related compound, 2-ethyl-2-(hydroxymethyl)hexanal, has been developed where 2-ethylhexanal, formaldehyde, and a tertiary amine catalyst are continuously fed into a reaction zone. google.com The crude product, consisting of an aqueous phase and an organic phase containing the desired product and unreacted aldehyde, is continuously removed. google.com This methodology can be adapted for the production of this compound.

The development of highly stable heterogeneous catalysts, such as Pd/TiO2, has enabled the direct synthesis of 2-ethylhexanal from n-butanal through an integrated aldol condensation and selective hydrogenation process in a continuous fixed-bed reactor. rsc.org This demonstrates the feasibility of continuous production for related aldehyde condensation products.

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is paramount in directing the aldol condensation towards the desired product, minimizing side reactions, and controlling reaction rates. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound.

Role of Basic Alkali Metal Hydroxide (B78521) and Earth Alkali Metal Hydroxide Catalysts

Strong bases are typically required to effectively catalyze aldol condensation reactions. google.com While specific examples for this compound are not detailed in the provided results, the general principle of base catalysis in aldol condensations is well-established. For instance, solid solutions of magnesium oxide-aluminum oxide have proven effective in the aldol condensation of n-butyraldehyde. google.com

Application of Tertiary Amine Catalysts in this compound Formation

Tertiary amines are widely used as catalysts in the synthesis of hydroxymethylated aldehydes. In the preparation of 2-ethyl-2-(hydroxymethyl)hexanal, a tertiary amine is used as a catalyst with formaldehyde and 2-ethylhexanal as reactants. google.com The specific type of tertiary amine can influence the reaction, with common examples including triethylamine (B128534) and others that act as gelling or blowing catalysts in other applications. poliuretanos.com.br The catalytic activity of tertiary amines is influenced by factors such as steric hindrance and basicity. poliuretanos.com.br

Influence of Phase Transfer Catalysts on Reaction Efficiency

Phase transfer catalysis (PTC) is a valuable technique for reactions involving immiscible reactants. researchgate.net While not explicitly detailed for the synthesis of this compound, PTC has been successfully employed in related condensation reactions. researchgate.net These catalysts, often quaternary ammonium (B1175870) salts, facilitate the transfer of reactants between the aqueous and organic phases, thereby increasing the reaction rate and efficiency. researchgate.net The effectiveness of a phase transfer catalyst can be influenced by its structure, such as the distance between cationic centers in multi-site catalysts. researchgate.net

Process Optimization and Yield Enhancement in this compound Synthesis

The choice of formaldehyde source and the molar ratio of reactants are critical parameters that significantly impact the yield and selectivity of the synthesis of this compound. The reaction involves a base-catalyzed aldol addition of formaldehyde to 2-butylhexanal.

Formaldehyde Source: Formaldehyde can be introduced into the reaction in various forms, primarily as an aqueous solution (formalin) or as solid paraformaldehyde. google.com

Formalin: Typically a 37-50% aqueous solution of formaldehyde, often containing a small percentage of methanol (B129727) as a stabilizer. While convenient to handle as a liquid, the presence of water requires subsequent separation steps. A patent for a related process specifies the use of a 45% formalin solution with less than 1% by weight of methanol. google.com

Paraformaldehyde: A solid polymer of formaldehyde (CHO)n. Using paraformaldehyde can create a less aqueous reaction medium, which can simplify product workup. google.com In some processes for producing related compounds, the use of solid paraformaldehyde is specified as a key component of the invention, often in conjunction with a phase transfer catalyst to facilitate the reaction between the solid and liquid phases. google.com

Reactant Ratios: The molar ratio of formaldehyde to the starting aldehyde (2-butylhexanal) and the amount of catalyst are determining factors for the reaction's success. An excess of formaldehyde is generally used to ensure the complete conversion of the starting aldehyde.

In analogous processes, such as the synthesis of 2-butyl-2-ethyl-1,3-propanediol (B52112) from 2-ethylhexanal, specific reactant ratios have been optimized for high yields. For instance, a molar ratio of formaldehyde to 2-ethylhexanal of 2.5 has been utilized. google.com The reaction is typically catalyzed by a base, such as sodium hydroxide. The ratio of the base to the starting aldehyde is also critical; a ratio of 1.2 (sodium hydroxide to 2-ethylhexanal) has been reported to result in a high product content of 95.6% by weight in the final mixture. google.com The reaction is often promoted by a phase transfer catalyst, especially when using paraformaldehyde, to enhance the interaction between reactants in different phases. google.com

Interactive Data Table: Impact of Reactants on Synthesis

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In industrial chemical processes, maximizing atom economy is paramount. This includes the efficient recovery and recycling of any unreacted starting materials. In the synthesis of this compound, the starting material, 2-butylhexanal, is more volatile than the product. This difference in volatility allows for its separation and recovery through distillation.

A highly effective method for this separation is azeotropic distillation. google.com This enhanced distillation technique involves the addition of an entrainer, a third component that forms a low-boiling azeotrope with one or more of the components in the mixture. In this case, water, which is often present from the use of formalin or as a reaction byproduct, can form an azeotrope with the unreacted 2-butylhexanal.

The process typically involves the following steps:

After the initial reaction, the crude product mixture is separated into an organic phase and an aqueous phase. google.comgoogle.com The organic phase contains the desired this compound, unreacted 2-butylhexanal, and other organic components.

This organic phase is subjected to azeotropic distillation. google.com

The azeotrope of water and unreacted 2-butylhexanal boils at a lower temperature than any of the individual components in the mixture.

The vaporized azeotrope is collected and condensed. Upon cooling, the condensate separates into two immiscible layers: an organic layer (primarily 2-butylhexanal) and an aqueous layer.

This continuous process allows for the removal and recovery of the unreacted aldehyde, leaving behind a purified organic phase containing the higher-boiling this compound. google.com This purified intermediate can then be used in subsequent reaction steps, such as hydrogenation to form 2-butyl-2-ethyl-1,3-propanediol. google.com The yield for the subsequent hydrogenation step after purification has been reported to be as high as 85-88%. google.com

Interactive Data Table: Azeotropic Distillation for Starting Material Recovery

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Mechanistic Elucidation of 2 Butyl 2 Hydroxymethyl Hexanal Reactions

Detailed Mechanistic Pathways of Aldol (B89426) Addition Leading to 2-Butyl-2-(hydroxymethyl)hexanal

Formation of Beta-Hydroxyaldehyde Intermediates

The aldol addition reaction proceeds through the formation of a key intermediate, a beta-hydroxyaldehyde. organic-chemistry.orgyoutube.com The mechanism, catalyzed by a base such as a hydroxide (B78521) ion, can be detailed in the following steps:

Enolate Formation: The base abstracts an alpha-hydrogen from a molecule of pentanal (an aldehyde with α-hydrogens), creating a resonance-stabilized enolate ion. This is the nucleophilic component of the reaction. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The formed enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde (B43269). Formaldehyde is a particularly good electrophile as it lacks any electron-donating alkyl groups. This attack results in the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is subsequently protonated by a water molecule (or another proton source in the reaction medium), which regenerates the base catalyst and yields the final product, this compound. This product is a classic beta-hydroxyaldehyde, containing both an alcohol and an aldehyde functional group. masterorganicchemistry.com

A similar industrial process is used for the synthesis of 2-ethyl-1-hexanol, which begins with the aldol condensation of butanal. libretexts.org

Considerations of Subsequent Reactions (e.g., Cannizzaro Reaction)

Under the strongly basic conditions often employed for aldol reactions, subsequent or competing reactions can occur. One such significant reaction is the Cannizzaro reaction. wikipedia.orgnih.gov The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes lacking alpha-hydrogens, such as formaldehyde, in the presence of a strong base. wikipedia.orgbeilstein-journals.org

In the context of the synthesis of this compound, if an excess of formaldehyde and a high concentration of base are used, formaldehyde can undergo a Cannizzaro reaction. nih.gov In this process, one molecule of formaldehyde is oxidized to formic acid (or its conjugate base, formate), while another is reduced to methanol (B129727). wikipedia.org

Furthermore, the desired product, this compound, itself lacks alpha-hydrogens. Therefore, under sufficiently strong basic conditions, it could potentially undergo a crossed Cannizzaro reaction with formaldehyde, where formaldehyde is oxidized and the hydroxymethylated aldehyde is reduced to the corresponding diol, 2-butyl-2-(hydroxymethyl)heptan-1-ol.

Catalytic Activation Mechanisms in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound. The choice of catalyst influences reaction rate, selectivity, and yield.

Role of Catalyst-Substrate Interactions

The synthesis of the analogous compound, 2-ethyl-2-(hydroxymethyl)hexanal, utilizes a tertiary amine as a catalyst in its reaction between 2-ethyl hexanal (B45976) and formaldehyde. In the base-catalyzed aldol addition for this compound, the catalyst, typically a hydroxide ion or a tertiary amine, plays a crucial role in activating the pentanal molecule. The primary interaction is the deprotonation of the alpha-carbon of pentanal to form the nucleophilic enolate. The catalyst must be basic enough to facilitate this deprotonation but ideally should not promote side reactions like the Cannizzaro reaction to an excessive degree. The interaction between the catalyst and the substrate is transient, with the catalyst being regenerated at the end of the reaction cycle.

Catalyst TypeRole in ReactionSubstrate Activated
Base (e.g., OH⁻) Abstracts α-hydrogenPentanal
Tertiary Amine Acts as a base to abstract α-hydrogenPentanal

Kinetic and Thermodynamic Aspects of Catalysis

The aldol addition is a reversible reaction, and its thermodynamic and kinetic profiles are critical for optimizing product yield. youtube.com The initial deprotonation of the aldehyde is generally thermodynamically unfavorable, but the subsequent nucleophilic addition of the enolate to the highly reactive carbonyl of formaldehyde is typically rapid and irreversible, driving the reaction forward. masterorganicchemistry.com

Kinetic studies on the hydrogenation of a related compound, 2-ethyl-2-hexenal, have shown that the hydrogenation of the C=C bond is kinetically favored over the hydrogenation of the C=O bond. researchgate.net While this is a subsequent hydrogenation reaction, it highlights that different functional groups within a molecule can have distinct kinetic reactivities under catalytic conditions. For the synthesis of this compound, the kinetics are controlled to favor the aldol addition product over potential side products from the Cannizzaro reaction or self-condensation of pentanal. The reaction rate is dependent on the concentrations of the aldehyde, formaldehyde, and the catalyst.

Computational and Theoretical Approaches to this compound Reactivity

Computational chemistry provides valuable insights into reaction mechanisms and energetics that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and other ab initio methods can be employed to model the reactivity of aldehydes. mdpi.com For a reaction like the aldol addition leading to this compound, computational studies could:

Calculate the energy barriers for the different steps in the reaction mechanism, including enolate formation and nucleophilic attack.

Determine the geometries of transition states and intermediates.

Investigate the thermochemistry of the reaction, predicting whether it is exothermic or endothermic.

Explore the potential energy surfaces of competing reaction pathways, such as the Cannizzaro reaction, to predict reaction selectivity under various conditions.

For instance, computational studies on the thermal decomposition of other aldehydes, like 2-methylbutyraldehyde, have been used to investigate reaction channels and synchronicity. researchgate.net Similar theoretical approaches could be applied to understand the stability and potential decomposition pathways of this compound. Theoretical models can also shed light on catalyst-substrate interactions by mapping the electronic properties of the reactants and the catalyst.

Computational MethodApplication to this compound ReactionInsights Gained
Density Functional Theory (DFT) Modeling reaction pathways and energetics.Transition state structures, activation energies, reaction thermochemistry.
Ab initio methods High-accuracy energy calculations.Refined understanding of electronic effects on reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be instrumental in elucidating potential reaction pathways.

Researchers would typically use DFT calculations to:

Optimize Geometries: Determine the lowest energy structures of the reactant, transition states, intermediates, and products involved in a potential reaction.

Map Potential Energy Surfaces: Explore the energy landscape of the reaction, identifying the most likely paths the reaction will follow.

Characterize Stationary Points: Use frequency calculations to confirm the nature of the optimized structures. Reactants and products would have all real, positive vibrational frequencies, while transition states would possess a single imaginary frequency corresponding to the reaction coordinate.

A hypothetical DFT study on a reaction of this compound, such as its oxidation or dehydration, would provide detailed three-dimensional models of the molecular structures at each stage of the proposed mechanism.

Analysis of Activation Barriers and Reaction Free Energies

Following the mapping of reaction pathways using DFT, a critical analysis of the energetics of the reaction would be performed. This involves the calculation of activation barriers and reaction free energies.

Activation Barrier (Ea) or Gibbs Free Energy of Activation (ΔG‡): This is the energy difference between the transition state and the reactants. A lower activation barrier indicates a faster reaction rate. Calculations would provide a quantitative measure of this barrier, often reported in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol).

Reaction Free Energy (ΔG): This is the difference in Gibbs free energy between the products and the reactants. A negative value indicates that the reaction is thermodynamically favorable (exergonic), while a positive value suggests it is unfavorable (endergonic).

These energetic parameters are crucial for predicting the feasibility and kinetics of a given reaction. For instance, if multiple reaction pathways are possible, the one with the lowest activation barrier is generally the most favored kinetically.

A representative data table from such a study would typically appear as follows, though it is important to reiterate that the values presented here are purely illustrative due to the absence of actual research data.

Illustrative Data Table: Calculated Energies for a Hypothetical Reaction of this compound

SpeciesElectronic Energy (Hartree)Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)Reaction Free Energy (ΔG) (kcal/mol)
Reactants-N/A0.0 (Reference)
Transition State 1 (TS1)-[Hypothetical Value]-
Intermediate 1 (INT1)--[Hypothetical Value]
Transition State 2 (TS2)-[Hypothetical Value]-
Products--[Hypothetical Value]

This structured analysis, grounded in DFT calculations, would provide a comprehensive, atomistic-level understanding of the chemical behavior of this compound. However, until such research is conducted and published, a detailed mechanistic elucidation remains speculative.

Chemical Transformations and Derivatization of 2 Butyl 2 Hydroxymethyl Hexanal

Oxidation Reactions of the Aldehyde and Hydroxymethyl Functionalities

Oxidation reactions of 2-butyl-2-(hydroxymethyl)hexanal can target either the aldehyde, the hydroxymethyl group, or both, leading to different acidic or dicarbonyl compounds. The choice of oxidant and reaction conditions determines the final product.

The aldehyde group in this compound is susceptible to oxidation to yield the corresponding carboxylic acid, 2-butyl-2-(hydroxymethyl)hexanoic acid. nih.govapolloscientific.co.uk This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. Industrial processes for similar aldehydes, such as the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, are often carried out in the liquid phase using oxygen or air as the oxidant. nih.govresearchgate.net These reactions can be catalyzed by transition metals or proceed via radical chain mechanisms. nih.gov For a molecule like this compound, care must be taken to select reagents that minimize the concurrent oxidation of the primary hydroxymethyl group.

The resulting product, 2-butyl-2-(hydroxymethyl)hexanoic acid, is a stable compound featuring both a carboxylic acid and a primary alcohol. nih.gov

Table 1: Properties of 2-Butyl-2-(hydroxymethyl)hexanoic Acid

Property Value
Molecular Formula C₁₁H₂₂O₃
Molecular Weight 202.29 g/mol
IUPAC Name 2-butyl-2-(hydroxymethyl)hexanoic acid
CAS Number 105974-42-3

Data sourced from PubChem CID 22728740 nih.gov

The compound mentioned in the outline, 2-ethyl-2-(hydroxymethyl)hexanoic acid, would not be a direct oxidation product of this compound, as the butyl group at the alpha position would remain unchanged during the oxidation of the aldehyde.

The presence of two oxidizable groups in this compound presents a challenge and an opportunity for selective synthesis. Methodologies can be tailored to target either the aldehyde or the alcohol.

Selective Oxidation of the Aldehyde: To convert the aldehyde to a carboxylic acid while preserving the hydroxymethyl group, mild oxidizing agents that are selective for aldehydes are preferred. Reagents such as sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger are effective for this purpose. Aerobic oxidation using specific catalysts can also achieve high selectivity. For instance, N-hydroxyphthalimide (NHPI) has been used to catalyze the aerobic oxidation of 2-ethylhexanal to its corresponding acid with high selectivity, a method that could be adapted for this compound. nih.govresearchgate.net

Selective Oxidation of the Hydroxymethyl Group: Conversely, selective oxidation of the primary alcohol to an aldehyde would yield a dialdehyde. This requires protecting the existing aldehyde group first, for example, by converting it to an acetal (B89532). After protection, the hydroxymethyl group can be oxidized using standard reagents for primary alcohol oxidation, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Subsequent deprotection of the acetal would reveal the dialdehyde. More advanced catalytic systems, such as those employing copper(I) with oxygen as the terminal oxidant, have shown high selectivity for the oxidation of primary α-hydroxy ketones to α-keto aldehydes and could potentially be adapted for this substrate after initial oxidation of the aldehyde. researchgate.netrsc.org Biocatalytic approaches using specific alcohol dehydrogenases can also offer high selectivity for the oxidation of alcohols in the presence of other functional groups. researchgate.netdntb.gov.ua

Reduction Reactions of this compound

Reduction of the aldehyde functionality in this compound leads to the formation of a 1,3-diol, a valuable class of polyol compounds used in the synthesis of polyesters and other polymers. sigmaaldrich.com

The most direct method for converting this compound to the corresponding diol is catalytic hydrogenation. libretexts.org This process involves the addition of hydrogen (H₂) across the aldehyde's carbonyl double bond in the presence of a metal catalyst.

The specific target mentioned, 2-butyl-2-ethyl-1,3-propanediol (B52112), is produced from the aldol (B89426) condensation of 2-ethylhexanal and formaldehyde (B43269), followed by hydrogenation. google.comgoogle.com The intermediate in this industrial process is structurally analogous to this compound. The hydrogenation step is typically carried out using a nickel catalyst, achieving high yields of the final diol product. google.com This established industrial practice demonstrates the feasibility and efficiency of converting the α,α-disubstituted-β-hydroxyaldehyde structure to a 1,3-propanediol (B51772) via catalytic hydrogenation.

Table 2: Catalytic Hydrogenation of Aldehyde to Diol

Starting Material (Analogue) Product Catalyst Example Yield Reference
2-Ethyl-2-(hydroxymethyl)hexanal 2-Butyl-2-ethyl-1,3-propanediol Nickel 85-88% google.com

The reduction of the aldehyde in this compound creates a new stereocenter at the newly formed secondary alcohol. Since the starting material is chiral (at the C2 position), the reduction can lead to two diastereomeric diols (syn and anti). Controlling the stereochemical outcome of this reduction is a key aspect of asymmetric synthesis.

Several strategies can be employed for the stereoselective reduction of β-hydroxy carbonyl compounds:

Chelation-Controlled Reduction: Reagents that can form a cyclic chelate with the existing hydroxyl group and the carbonyl oxygen can direct the hydride delivery from a specific face. For instance, the Narasaka-Prasad reduction uses a boron agent (like Bu₂BOMe) to form a six-membered ring intermediate, which is then reduced by a borohydride. This typically leads to the syn-diol. youtube.com

Non-Chelating Conditions: In the absence of chelation, the reaction may be governed by Felkin-Anh-type models, where steric hindrance dictates the trajectory of the nucleophilic hydride. This often favors the formation of the anti-diol.

Enzymatic Reduction: Biocatalysis using ketoreductases offers a powerful tool for achieving high stereoselectivity. These enzymes can be highly specific for producing either the syn or anti diastereomer with high enantiomeric excess. Reductions of α-alkyl-1,3-diketones and α-alkyl-β-keto esters using NADPH-dependent ketoreductases have proven highly efficient in preparing optically pure keto alcohols and hydroxy esters, and similar principles apply to β-hydroxy aldehydes. nih.gov The use of albumin in conjunction with NaBH₄ has also been shown to direct the stereoselective reduction of β-hydroxyketones to anti-diols. rsc.org

Nucleophilic Substitution Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group of this compound contains a primary alcohol that can participate in nucleophilic substitution reactions. However, the hydroxyl group (-OH) is a poor leaving group. Therefore, for substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide.

A typical reaction sequence would involve:

Activation of the Hydroxyl Group: The alcohol is reacted with an agent like p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form a tosylate ester. Alternatively, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would convert it into an alkyl chloride or bromide, respectively.

Nucleophilic Attack: A nucleophile (e.g., CN⁻, N₃⁻, RS⁻) can then displace the tosylate or halide leaving group in an Sₙ2 reaction.

This two-step process allows for the introduction of a wide variety of functional groups in place of the original hydroxymethyl group, further expanding the synthetic utility of the this compound scaffold.

Synthesis of Specialized this compound Derivatives

The presence of two distinct reactive sites in this compound necessitates careful planning for the synthesis of its derivatives. Chemoselective reactions are often required to modify one functional group while leaving the other intact. This can be achieved through the use of selective reagents or by employing protecting group strategies.

The synthesis of halogenated derivatives such as 1-bromo-2-butyl-2-(hydroxymethyl)hexane from this compound presents a challenge due to the comparable reactivity of the aldehyde and primary alcohol groups towards many halogenating agents. A direct bromination approach could lead to a mixture of products. Therefore, a more strategic, multi-step synthesis involving the protection of the aldehyde group is a more viable pathway.

A plausible synthetic route involves three main stages: protection of the aldehyde, bromination of the primary alcohol, and subsequent deprotection of the aldehyde.

Step 1: Protection of the Aldehyde Group

To prevent the aldehyde functionality from reacting during the bromination of the alcohol, it can be temporarily converted into a stable acetal. Cyclic acetals, such as 1,3-dioxolanes, are commonly used for this purpose due to their stability in neutral to strongly basic conditions. libretexts.org The reaction involves treating this compound with a diol, like ethylene (B1197577) glycol, in the presence of an acid catalyst. libretexts.orgpearson.com

Step 2: Bromination of the Primary Alcohol

With the aldehyde group protected, the primary hydroxyl group can be selectively converted to a bromide. Several reagents are effective for this transformation. Phosphorus tribromide (PBr₃) is a common choice for converting primary and secondary alcohols to alkyl bromides. orgosolver.combyjus.com This reaction typically proceeds via an Sₙ2 mechanism. orgosolver.com

Alternatively, the Appel reaction offers a mild method for this conversion, using triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄). alfa-chemistry.comwikipedia.org The Appel reaction is known for its high yields and compatibility with various functional groups, proceeding with inversion of configuration for primary and secondary alcohols. alfa-chemistry.comwikipedia.org

Step 3: Deprotection of the Aldehyde Group

Following the successful bromination of the alcohol, the protecting acetal group is removed to regenerate the aldehyde functionality. This deprotection is typically achieved by acid-catalyzed hydrolysis. libretexts.org However, to avoid potential side reactions with the newly introduced bromo group, milder, neutral deprotection methods are preferable. Methods using β-cyclodextrin in water or (trimethylsilyl)bis(fluorosulfuryl)imide under anhydrous conditions have been shown to be effective for the deprotection of acetals without harsh acidic conditions. acs.orgacs.org

A summary of the proposed synthetic pathway is presented in the table below.

StepTransformationReagents and ConditionsProduct
1Aldehyde ProtectionEthylene glycol, cat. p-toluenesulfonic acid, Dean-Stark trap2-(2-butyl-2-(hydroxymethyl)hexyl)-1,3-dioxolane
2Alcohol BrominationPBr₃ in an aprotic solvent (e.g., diethyl ether) or PPh₃, CBr₄ in pyridine2-(2-butyl-2-(bromomethyl)hexyl)-1,3-dioxolane
3Aldehyde Deprotectionβ-cyclodextrin in water or (trimethylsilyl)bis(fluorosulfuryl)imide in an organic solvent1-bromo-2-butyl-2-(hydroxymethyl)hexane

The synthesis of 2-butyl-2-(thiomethyl)hexanal diethyl acetal requires the transformation of both the aldehyde and the primary alcohol functionalities of the parent molecule. This can be accomplished through a sequential process that first modifies the aldehyde group and then the alcohol group.

Step 1: Formation of the Diethyl Acetal

The aldehyde group can be converted to a diethyl acetal by reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst. nih.gov This reaction protects the aldehyde from subsequent transformations and introduces the desired diethyl acetal functionality. The formation of acetals is a reversible process, and using a large excess of the alcohol helps to drive the equilibrium towards the product. pearson.com

Step 2: Conversion of the Hydroxyl Group to a Thioether

With the aldehyde group protected as a diethyl acetal, the primary hydroxyl group can be converted into a thiomethyl ether. A common method for synthesizing thioethers from alcohols involves a two-step process. First, the alcohol is converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

In the second step, the tosylate is displaced by a sulfur nucleophile. To introduce a thiomethyl group, a reagent such as sodium thiomethoxide (NaSMe) can be used. This nucleophilic substitution reaction typically proceeds efficiently to yield the desired thioether. commonorganicchemistry.com

Alternative one-pot methods for the direct conversion of alcohols to thioethers have also been developed, sometimes using specific catalysts, which could potentially streamline this synthesis. nih.govorganic-chemistry.org

The proposed synthetic route is detailed in the table below.

StepTransformationReagents and ConditionsProduct
1Acetal FormationExcess ethanol, cat. acid (e.g., HCl, H₂SO₄)2-butyl-1,1-diethoxy-2-(hydroxymethyl)hexane
2aTosylationp-Toluenesulfonyl chloride (TsCl), pyridine2-butyl-1,1-diethoxy-2-(((tosyloxy)methyl)hexyl)
2bThioether FormationSodium thiomethoxide (NaSMe) in a suitable solvent (e.g., DMF, THF)2-butyl-2-(thiomethyl)hexanal diethyl acetal

Research Applications and Broader Utility of 2 Butyl 2 Hydroxymethyl Hexanal and Its Derivatives

2-Butyl-2-(hydroxymethyl)hexanal as a Building Block in Complex Organic Synthesis

This compound serves as a fundamental building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both an aldehyde and a hydroxyl group, allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

While direct and extensive research on this compound itself is not widely published, its structural analogue, 2-ethyl-2-(hydroxymethyl)hexanal, provides a clear model for its synthetic utility. This analogue is a known intermediate in the production of 2-butyl-2-ethyl-1,3-propanediol (B52112). google.com The synthesis involves the reaction of 2-ethylhexanal (B89479) with formaldehyde (B43269) in the presence of a tertiary amine. google.com It is therefore highly probable that this compound is synthesized in a similar manner from 2-butylhexanal and formaldehyde.

The primary role of this compound as a building block is in the synthesis of diols, which are crucial monomers in the production of a wide range of polymers. The hydrogenation of this compound would yield 2-butyl-2-ethyl-1,3-propanediol (BEPD), a compound with significant applications in the polymer industry. google.com

The incorporation of specialty diols like BEPD into polymer backbones can impart desirable properties such as flexibility, improved solubility, and enhanced durability. For instance, the branched structure of such diols can disrupt polymer chain packing, leading to lower crystallinity and increased transparency in the final material.

While specific data on polymers derived directly from this compound is limited, the applications of its derivative, BEPD, in polyester (B1180765) and polyurethane resins highlight the potential of the parent compound as a precursor to advanced materials. khneochem.co.jp These materials find use in a variety of demanding applications, from industrial coatings to high-performance plastics.

In the specialty and fine chemical industries, this compound and its derivatives are utilized for their unique structural features. The presence of both hydroxyl and aldehyde functionalities allows for sequential reactions to build complex molecular architectures.

Aldehydes, such as the one present in this compound, are valuable precursors in the synthesis of various organic compounds, including carboxylic acids, amines, and more complex heterocyclic structures. The hydroxyl group can be protected during these transformations and later deprotected to allow for further functionalization, adding to the molecule's versatility as a synthetic intermediate.

The derivatives of this compound, particularly the diol BEPD, are used as intermediates in the production of synthetic lubricants, plasticizers, and emulsifying agents. pschemicals.comlookchem.com These applications underscore the importance of the parent aldehyde as a starting point for accessing a range of valuable specialty chemicals.

Synthetic Pathways to Industrially Significant Compounds from this compound (e.g., 2-Butyl-2-ethyl-1,3-propanediol applications in polyesters and paints)

As previously mentioned, the most significant industrial application of this compound is its presumed role as an intermediate in the synthesis of 2-butyl-2-ethyl-1,3-propanediol (BEPD). A U.S. patent describes a process where the analogous compound, 2-ethyl-2-(hydroxymethyl)hexanal, is prepared from 2-ethylhexanal and formaldehyde. This intermediate is then isolated and subsequently hydrogenated, typically using a nickel catalyst, to produce 2-butyl-2-ethyl-1,3-propanediol with high yields. google.com

This two-step process, involving an initial aldol-type reaction followed by hydrogenation, is a common industrial method for the production of substituted propanediols.

The resulting diol, BEPD, is a valuable monomer used in the production of various polymers, most notably polyesters and as a component in paints and coatings. google.com

Applications of 2-Butyl-2-ethyl-1,3-propanediol in Polyesters and Paints:

The inclusion of BEPD in polyester resins, which are then used in coatings, is a key application. nih.gov These polyester resins can be used in can coatings and adhesives for food contact applications. nih.gov The unique branched structure of BEPD contributes to the desirable properties of these coatings.

In the paint industry, BEPD is used as a component in powder coatings. google.comgoogle.com Powder coatings are a type of coating that is applied as a free-flowing, dry powder. The use of BEPD in these formulations can enhance properties such as UV protection and reduce water adsorption, leading to more durable and weather-resistant finishes. google.comgoogle.com

The table below summarizes the key applications of 2-Butyl-2-ethyl-1,3-propanediol, the primary derivative of this compound.

Application AreaSpecific UseResulting Properties
Polyester Resins Monomer in polyester synthesisEnhanced flexibility, improved solubility, durability
Can coatingsSuitable for food contact applications
AdhesivesGood performance in food contact applications
Paints and Coatings Component of powder coatingsImproved UV protection, low water adsorption
Polyurethane resinsUsed as an intermediate
Alkyd resinsUsed as an intermediate
Specialty Chemicals Intermediate for synthetic lubricants
Intermediate for plasticizers
Intermediate for emulsifying agents

Analytical Methodologies for Characterization and Reaction Monitoring in 2 Butyl 2 Hydroxymethyl Hexanal Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and determining the purity of 2-Butyl-2-(hydroxymethyl)hexanal.

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to the hydroxyl (-OH) and aldehyde (-CHO) groups. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, while a sharp, strong peak around 1720-1740 cm⁻¹ would confirm the C=O stretching of the aldehyde. Additionally, C-H stretching vibrations from the butyl and hexyl chains would appear in the 2850-3000 cm⁻¹ region.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Hydroxyl (-OH)3200-3600 (broad)O-H stretch
Aldehyde (C=O)1720-1740 (strong, sharp)C=O stretch
Aldehyde (C-H)2720 and 2820 (two weak bands)C-H stretch
Alkyl (C-H)2850-3000C-H stretch

Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, confirming the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy of this compound, the aldehydic proton would be the most downfield signal, typically appearing between 9.5 and 10.0 ppm. The protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a multiplet around 3.5-4.0 ppm, and the proton of the hydroxyl group itself would be a broad singlet whose chemical shift is dependent on concentration and solvent. The various methylene (B1212753) and methyl protons of the butyl and hexyl chains would resonate in the upfield region, between 0.8 and 1.6 ppm.

¹³C NMR spectroscopy would complement the ¹H NMR data. The carbonyl carbon of the aldehyde is highly deshielded and would appear significantly downfield, typically between 190 and 200 ppm. The carbon of the hydroxymethyl group would be found in the 60-70 ppm range. The quaternary carbon at the 2-position would be observed around 45-55 ppm, and the remaining alkyl carbons would resonate between 10 and 40 ppm.

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
Aldehydic (-CHO)9.5 - 10.0Aldehydic (C=O)190 - 200
Hydroxymethyl (-CH₂OH)3.5 - 4.0Hydroxymethyl (-CH₂OH)60 - 70
Hydroxyl (-OH)Variable (broad)Quaternary (-C-)45 - 55
Alkyl (-CH₂-, -CH₃)0.8 - 1.6Alkyl (-CH₂-, -CH₃)10 - 40

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from reaction mixtures and for quantifying its purity.

Gas Chromatography for Volatile Component Analysis

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity towards organic compounds. The choice of the stationary phase is crucial for achieving good separation. A mid-polarity column, such as one coated with a phenyl-methylpolysiloxane, would be appropriate for this analyte. The retention time of the compound would be influenced by its boiling point and its interaction with the stationary phase. For complex mixtures, GC coupled with mass spectrometry (GC-MS) can provide definitive identification of the components.

High-Performance Liquid Chromatography for Product Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of less volatile or thermally sensitive compounds. nih.gov For this compound, reversed-phase HPLC with a C18 or C8 column would be a suitable method for purity assessment and reaction monitoring. nih.gov A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. Detection is typically achieved using a UV detector, as the aldehyde group exhibits weak UV absorbance, or more universally with a refractive index (RI) detector. The progress of a reaction producing or consuming this compound can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC. nih.gov

Advanced In Situ Spectroscopic Techniques for Reaction Pathway Studies

Understanding the reaction pathways leading to the formation of this compound or its subsequent transformations requires techniques that can probe the reaction as it happens. In situ spectroscopic techniques are invaluable for this purpose, providing real-time information on the concentrations of reactants, intermediates, and products. uu.nlaspbs.com

Techniques such as in situ Fourier-transform infrared (FTIR) or Raman spectroscopy can be used to monitor the changes in the characteristic vibrational bands of the functional groups involved in the reaction. frontiersin.org For instance, the disappearance of the carbonyl band of a starting aldehyde and the appearance of the hydroxyl and new carbonyl bands of this compound could be tracked over time. This data can provide insights into the reaction kinetics and mechanism. frontiersin.org The use of hyphenated techniques, such as HPLC-MS, can also provide valuable information on the evolution of different species during a reaction. nih.gov These advanced methods are critical for optimizing reaction conditions and understanding the underlying chemical processes. uu.nlaspbs.com

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